Thiamine Disulfide Hydrate
Description
Molecular Configuration and Stereochemical Analysis
This compound features a dimeric structure formed via a disulfide bond (-S-S-) linking two thiamine molecules. The absence of defined stereocenters (0/0) and the presence of two E/Z centers underscore its stereochemical simplicity. The SMILES notation for the compound is:
$$
\text{C\C(N(CC1=CN=C(C)N=C1N)C=O)=C(/CCO)SS\C(CCO)=C(\C)N(CC2=C(N)N=C(C)N=C2)C=O}
$$
and its InChI identifier is:
$$
\text{InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16-}
$$
. The disulfide bridge enhances oxidative stability compared to thiamine hydrochloride, which lacks this structural feature.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{24}\text{H}{34}\text{N}8\text{O}4\text{S}2 \cdot \text{H}2\text{O} $$ |
| Molecular Weight | 580.72 g/mol |
| Stereochemistry | Achiral |
| E/Z Centers | 2 |
| Solubility (Water) | Sparingly soluble |
| Solubility (Chloroform) | Freely soluble |
Crystallographic Characterization and 3D Conformational Studies
Crystallographic data for this compound remain limited, but studies on its analog, O-benzoylthiamine disulfide (BTDS), reveal a planar benzoyl group and a twisted disulfide bond conformation. X-ray diffraction analyses suggest that hydration stabilizes the crystal lattice through hydrogen bonding between water molecules and the sulfhydryl groups. The compound’s UV absorption spectra show maxima at 233 nm (pH < 5.0) and 275 nm (pH > 7.0), indicating pH-dependent electronic transitions. Infrared spectroscopy further confirms the presence of characteristic S-S stretching vibrations at 510–525 cm$$^{-1}$$.
Solubility, Stability, and Hydration Dynamics
This compound exhibits markedly different solubility profiles compared to thiamine hydrochloride. While sparingly soluble in water (0.1–1.0 mg/mL), it dissolves readily in acidic media (e.g., 0.1 M HCl) and organic solvents such as chloroform. Stability studies demonstrate that the disulfide bond confers resistance to thermal degradation up to 70°C, whereas thiamine hydrochloride degrades rapidly under similar conditions. Hydration dynamics studies reveal that the hydrate form stabilizes the compound against deliquescence, a common issue with non-hydrated thiamine salts.
Table 2: Comparative Stability of Thiamine Derivatives
| Property | This compound | Thiamine Hydrochloride |
|---|---|---|
| Thermal Stability (°C) | ≤70 | ≤50 |
| pH Stability Range | 2.0–6.0 | 2.0–4.0 |
| Deliquescence Point | >80% RH | 60% RH |
Comparative Physicochemical Profiling with Thiamine and Other Derivatives
This compound’s disulfide bridge differentiates it from other derivatives like thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl). Unlike TMN, which degrades rapidly at neutral pH, this compound maintains stability in mildly acidic to neutral conditions (pH 5.0–7.0). Pharmacologically, it demonstrates prolonged retention in vivo due to slower metabolic cleavage of the disulfide bond, enhancing its efficacy in treating chronic neuropathies.
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2/b21-15+,22-16+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDZWAQLARMLH-HYOXNGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
The classical method involves oxidizing thiamine hydrochloride with potassium ferricyanide (K₃[Fe(CN)₆]) under alkaline conditions. Thiamine (20 parts by weight) is dissolved in water, followed by the addition of sodium hydroxide (5 parts) to adjust the pH. A solution of potassium ferricyanide (20 parts) and sodium hydroxide (2.4 parts) is introduced to initiate oxidation. The reaction mixture is stirred until completion, after which the product is extracted with butyl alcohol. The organic layer is concentrated under reduced pressure, and the residue is crystallized using methanol and acetone.
Results
This method yields 12.2 parts of thiamine disulfide hydrate with a melting point of 177–179°C. While effective, the use of potassium ferricyanide—a potent oxidizer—races safety and environmental concerns, limiting its scalability.
Bunte Salt Alkaline Condensation
Procedure
A modern industrial approach utilizes a Bunte salt (organic thiosulfate) intermediate. Tetrahydrofurfuryl mesylate (36.6 g) reacts with sodium thiosulfate pentahydrate (54.4 g) in water at 85–90°C for 5 hours to form the Bunte salt (Figure 1). Separately, thiamine hydrochloride is dissolved in water and adjusted to pH 0.5–2.0 with hydrochloric acid. The Bunte salt solution is gradually combined with the thiamine solution and sodium hydroxide (30% w/w) under controlled pH (10–11.5) and temperature (20–40°C). Sodium chloride is added to precipitate the product, which is filtered, washed, and dried.
Table 1: Reaction Conditions and Yields for Bunte Salt Method
| Parameter | Value |
|---|---|
| Bunte salt synthesis | 85–90°C, 5 hours |
| Thiamine reaction | pH 10–11.5, 20–40°C, 1–3 hours |
| Yield | 59–63 g (98.0–98.8% purity) |
Advantages
This method avoids organic solvents, simplifies purification via NaCl-induced crystallization, and achieves >98% purity. Its aqueous-phase reactivity enhances industrial feasibility.
Thiosulfate-Mediated Reduction of O-Benzoylthiamine Disulfide (BTDS)
Procedure
BTDS, an intermediate, is reduced to thiamine disulfide using sodium thiosulfate or cysteine. For example, BTDS (equivalent to 50 µg thiamine) is treated with sodium thiosulfate (40 mg) at pH 4.0–5.0 and 60°C for 20 minutes. The product is isolated via permutit adsorption and elution.
Table 2: Reduction Efficiency Under Varied Conditions
| Reducing Agent | pH | Temperature | Time | Completion |
|---|---|---|---|---|
| Sodium thiosulfate | 4.0 | 60°C | 20 min | 100% |
| Cysteine | 8.6 | 37°C | 60 min | 100% |
Limitations
While effective, this method requires BTDS as a precursor, adding synthetic steps. Thiosulfate reduction at acidic pH minimizes side reactions but demands precise control.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Potassium ferricyanide | Moderate | 95–97% | Low | Toxic oxidizer |
| Bunte salt condensation | High | ≥98% | High | Mild conditions |
| Thiosulfate reduction | Variable | 90–95% | Moderate | Precursor dependency |
The Bunte salt method outperforms others in yield, purity, and scalability, making it the preferred industrial choice.
Chemical Reactions Analysis
Types of Reactions: Thiamine Disulfide Hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to thiamine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of thiamine.
Reduction: Thiamine.
Substitution: Various thioether or amine derivatives.
Scientific Research Applications
Energy Metabolism
Thiamine plays a vital role in several enzymatic reactions essential for energy production, including:
- Transketolase : Involved in the pentose phosphate pathway.
- Pyruvate Dehydrogenase : Converts pyruvate into acetyl-CoA.
- Alpha-Ketoglutarate Dehydrogenase : Participates in the Krebs cycle.
TTFD has been shown to improve energy metabolism during physical activities by enhancing glucose utilization and glycogen storage in muscle tissues .
Exercise Performance
Studies indicate that TTFD supplementation can significantly enhance endurance and physical performance. For instance:
- In a study involving ICR mice, TTFD supplementation improved grip strength and aerobic endurance after six weeks of administration .
- Human trials have demonstrated that thiamine supplementation reduces lactate accumulation during exercise, thereby delaying fatigue .
Table 1: Effects of TTFD on Exercise Performance
| Study Reference | Subject Type | Dosage (mg/kg) | Duration (weeks) | Key Findings |
|---|---|---|---|---|
| Mice | 50-500 | 6 | Increased endurance and grip strength | |
| Humans | 10 | 4 | Reduced lactate levels during exercise |
Neuroprotective Effects
Thiamine derivatives have shown promise in neuroprotection. For example:
- Dibenzoylthiamine (DBT), a thiamine precursor, exhibits antioxidant properties that protect neuronal cells from oxidative stress .
- TTFD has also been investigated for its role in mitigating neurodegenerative diseases by enhancing thiamine levels in brain cells .
Anti-Fatigue Effects
Research indicates that thiamine supplementation can alleviate fatigue symptoms, particularly in populations with low thiamine levels. For instance:
- A study found that thiamine supplementation significantly decreased fatigue levels in seniors and manual workers .
- Another study reported that TTFD improved exercise-induced fatigue recovery by lowering blood ammonia and lactate levels post-exercise .
Safety and Toxicity Assessment
Long-term safety assessments of TTFD have demonstrated no significant adverse effects on growth, behavior, or organ function at recommended dosages. Studies indicate that TTFD is safe for prolonged use, even at higher doses compared to standard thiamine .
Table 2: Safety Profile of TTFD Supplementation
Mechanism of Action
Thiamine Disulfide Hydrate exerts its effects primarily through its interaction with biological thiols. It can undergo thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in cells. The compound also inhibits the activity of the HIV-1 transactivator (Tat) by interfering with its binding to the viral promoter regions, thereby reducing viral replication .
Comparison with Similar Compounds
Thiamine Hydrochloride
| Property | Thiamine Disulfide Hydrate | Thiamine Hydrochloride |
|---|---|---|
| Solubility | Lipid-soluble | Water-soluble |
| Absorption Mechanism | Passive diffusion (no active transport) | Active transport (saturable at high doses) |
| Bioavailability | High (due to lipid solubility) | Limited (dependent on transporters) |
| Clinical Use | Neuroprotection, chronic deficiency | Acute thiamine deficiency (e.g., Wernicke’s encephalopathy) |
Benfotiamine (S-Benzoylthiamine)
| Property | This compound | Benfotiamine |
|---|---|---|
| Chemical Class | Disulfide derivative | S-acyl thioester derivative |
| Metabolism | Reduced to free thiamine by disulfide reductases | Dephosphorylated by alkaline phosphatases |
| Pharmacological Effects | Direct antioxidant, neuroprotection | Anti-glycation, anti-inflammatory |
| Applications | Neurodegenerative diseases, energy metabolism | Diabetic neuropathy, oxidative stress |
- It exerts unique anti-glycation effects, making it effective in diabetic complications, whereas this compound is more potent in enhancing brain thiamine levels .
Sulbutiamine (O-Isobutyrylthiamine Disulfide)
| Property | This compound | Sulbutiamine |
|---|---|---|
| Structure | Disulfide with hydrated form | Disulfide with isobutyryl group |
| Bioavailability | High in peripheral tissues | High in brain tissue |
| Clinical Use | Energy metabolism, neuropathy | Psychotropic (asthenia, memory enhancement) |
- Key Findings: Sulbutiamine, another disulfide derivative, enhances cholinergic activity and long-term memory in preclinical models, whereas this compound is prioritized for metabolic support and antioxidant roles .
Thiamine Tetrahydrofurfuryl Disulfide (TTFD)
| Property | This compound | TTFD |
|---|---|---|
| Chemical Structure | Generic disulfide bond | Disulfide with tetrahydrofurfuryl group |
| Absorption | Rapid intestinal diffusion | Enhanced solubility and tissue penetration |
| Applications | Broad neuroprotection | Exercise performance, motivational pathways |
Research Findings and Clinical Implications
- Neuroprotection : this compound reduces oxidative stress and apoptosis in axotomized rats, outperforming N-acetyl cysteine in neuroprotection .
- Energy Metabolism : TTFD enhances ATP production in endurance-trained mice, while benfotiamine modulates muscle energy pathways without direct disulfide reduction .
- Drug Interactions : this compound’s efficacy is reduced by diuretics (e.g., furosemide) and antacids, necessitating dosage adjustments .
Q & A
Q. How does the molecular structure of thiamine disulfide hydrate influence its bioavailability compared to other thiamine derivatives?
this compound contains a disulfide bond, which enhances lipid solubility and facilitates cellular uptake via disulfide exchange with endogenous thiols like glutathione . This structural feature allows it to bypass rate-limiting phosphorylation steps required for water-soluble thiamine derivatives (e.g., thiamine hydrochloride). Pharmacokinetic studies in humans show its oral bioavailability (7.7% AUC quotient) is significantly higher than thiamine nitrate (6.5%) due to slower elimination and increased plasma retention . Methodologically, researchers should compare AUC ratios, half-life, and enzymatic reduction kinetics using cross-over studies with standardized doses.
Q. What in vitro models are recommended for studying the enzymatic reduction of this compound to its active form?
Microsomal S-transmethylase and sulfide/sulfoxide oxygenases are critical for metabolizing the tetrahydrofurfuryl mercaptan moiety of this compound . Researchers should use liver microsomes or cell lines expressing glutathione reductase to simulate intracellular reduction. Analytical techniques like HPLC or LC-MS can quantify thiamine release, while thioglycolic acid-controlled reduction protocols prevent over-reaction artifacts .
Q. What experimental parameters are critical when designing animal studies to assess therapeutic efficacy in hypertension models?
Spontaneously Hypertensive Rats (SHRs) are the gold standard due to their metabolic similarities to human hypertension . Key parameters include:
- Dose normalization to body weight (e.g., 150 mg/kg/day TTFD in SHRs).
- Longitudinal monitoring of blood pressure, body weight, and cardiovascular events over 4+ months.
- Co-administration with multivitamins to isolate thiamine-specific effects .
Advanced Research Questions
Q. What methodological approaches can resolve discrepancies in reported bioavailability values across pharmacokinetic studies?
Contradictions arise from hydration state variability (e.g., hydrate vs. anhydrate forms altering solubility) and assay interference from reduction byproducts . To mitigate:
- Standardize hydration states using thermogravimetric analysis (TGA) or X-ray diffraction (XRD).
- Employ inverse gas chromatography (IGC) for surface area measurements to avoid phase transformation during BET analysis .
- Validate reduction protocols (e.g., thioglycolic acid concentration optimization) to prevent thiamine-thiol adduct formation .
Q. How can computational chemistry techniques improve understanding of this compound’s stability under varying hydration conditions?
Density Functional Theory (DFT) periodic calculations model hydrate-anhydrate phase transitions and predict dehydration vulnerabilities . For example, DFT simulations of thiamine hydrochloride hydrates explained NMR spectral differences by mapping hydrogen-bonding networks. Researchers should pair these models with experimental dehydration kinetics (e.g., TGA) to predict shelf-life and storage conditions .
Q. What strategies address phase transformation challenges during surface area analysis of this compound?
Traditional BET analysis risks partial dehydration, skewing surface area measurements. IGC is a reliable alternative, as it operates at ambient conditions, avoiding degassing-induced phase changes . Key steps include:
- Pre-screening samples with XRD to confirm hydration state.
- Using non-polar probes (e.g., alkanes) in IGC to minimize solvent interactions.
- Cross-validating results with dynamic vapor sorption (DVS) to track hydration-dehydration reversibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
